

A Comparative Analysis of Novel Fabl Inhibitors: Nilofabicin (CG400549) and Afabicin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics. A promising strategy is the targeting of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway. Within this pathway, the enoyl-acyl carrier protein reductase (FabI) has emerged as a key target. This guide provides a detailed comparative analysis of two prominent FabI inhibitors: Nilofabicin (formerly CG400549) and Afabicin.

Both Nilofabicin and Afabicin are potent inhibitors of the Fabl enzyme, which catalyzes the final, rate-limiting step in the elongation of fatty acid chains.[1][2] By blocking this enzyme, these compounds disrupt the synthesis of the bacterial cell membrane, leading to a bacteriostatic effect.[3] This targeted mechanism of action confers specific activity against staphylococci.

Quantitative Data Summary

The following tables summarize the available quantitative data for Nilofabicin and Afabicin, focusing on their in vitro activity against Staphylococcus aureus and their in vivo efficacy in murine models of infection.

Table 1: In Vitro Activity Against Staphylococcus aureus



Compoun d	Bacterial Strain	No. of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Referenc e(s)
Nilofabicin (CG40054 9)	S. aureus (all)	238	0.06 - 1.0	0.25	0.25	[4][5][6]
Methicillin- Susceptibl e S. aureus (MSSA)	69	-	0.25	0.25	[4][6]	
Methicillin- Resistant S. aureus (MRSA)	169	-	0.25	0.25	[4][6]	
Afabicin desphosph ono*	S. aureus (including MSSA & MRSA)	872	0.002–0.25	0.004	0.016	[7][8]
MRSA (from clinical trial)	Not Specified	-	0.008	≤0.015	[7][9]	
S. aureus (including MRSA)	Not Specified	0.004–0.06	0.004	0.008	[7]	_

^{*}Afabicin is a prodrug that is converted to its active moiety, afabicin desphosphono, in vivo. In vitro activity is measured using afabicin desphosphono.

Table 2: In Vivo Efficacy in Murine Infection Models

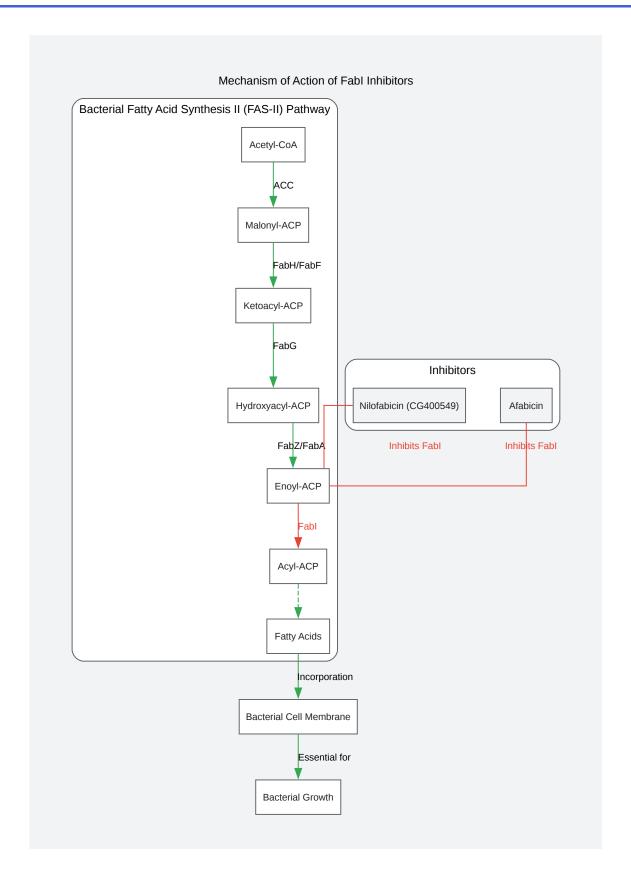


Compound	Animal Model	Bacterial Strain	Administrat ion Route	Efficacy Endpoint (ED50 in mg/kg)	Reference(s)
Nilofabicin (CG400549)	Systemic Infection	S. aureus Giorgio (MSSA)	Subcutaneou s	4.38	
Oral	18.85	[10]			
S. aureus P197 (MRSA)	Subcutaneou s	5.12	[10]		
Oral	25.83	[10]		-	
S. aureus B1588 (MRSA)	Subcutaneou s	10.36	[10]		
Oral	34.45	[10]		_	
S. aureus P128 (QRSA)	Subcutaneou s	6.25	[10]		
Oral	28.91	[10]		-	
Afabicin	Thigh Infection (Neutropenic)	S. aureus (9 strains, including MRSA)	IV or IP	Dose- dependent reduction in bacterial burden	[11]

Mechanism of Action and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

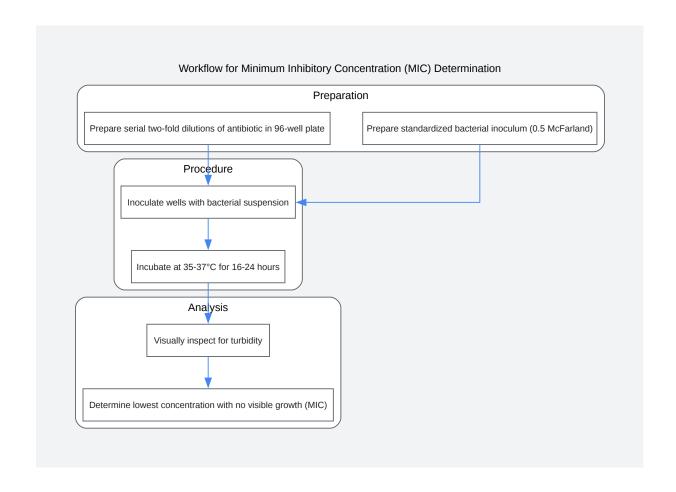




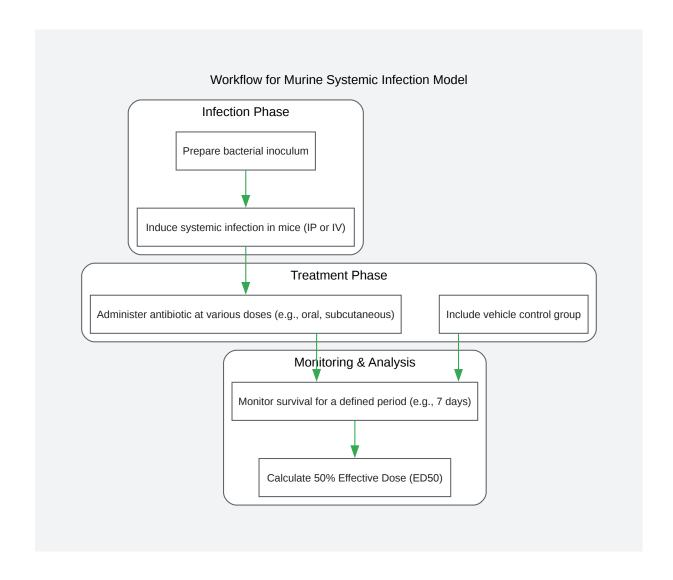
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Mechanism of action of Fabl inhibitors.









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